molecular formula C7H6BrN3 B1528159 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1216301-85-7

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1528159
CAS No.: 1216301-85-7
M. Wt: 212.05 g/mol
InChI Key: NSPWKKCAECFRFU-UHFFFAOYSA-N
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Description

“6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound . It is related to other compounds such as “8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo [4,3-a] [1,4]benzodiazepine” and "6-Bromo-3,8-dimethyl [1,2,4]triazolo [4,3-a]pyridine" .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the introduction of a methyl group into structures with confirmed valuable biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom, a methyl group, and a [1,2,4]triazolo[4,3-A]pyridine ring . The empirical formula is C7H6BrN3, and the molecular weight is 212.05 .

Scientific Research Applications

Efficient Synthesis and Structural Characterization

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has been involved in studies focusing on its efficient synthesis and structural characterization. For instance, the oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions has been demonstrated as an effective method for synthesizing triazolopyridines, including 6-Bromo variants. The structure of these compounds was thoroughly characterized using various techniques such as NMR, FTIR, MS, and X-ray diffraction, proving the compound's significance in the exploration of new chemical entities (El-Kurdi et al., 2021).

Contribution to Heterocyclic Chemistry

The compound's reactivity and potential for generating a wide range of heterocyclic compounds have been highlighted in several studies. For example, it has been used as a starting point for synthesizing various indolizines, triazolopyridines, and benzimidazo[1,2-d]oxadiazoles, showcasing its versatility in generating compounds with potential biological activities (Dawood, 2004).

Potential in Drug Discovery

Research into the synthesis of novel compounds using this compound as a precursor has revealed its potential in drug discovery. The synthesis of dihydrothienopyridine derivatives fused with triazole rings, for example, underscores the compound's utility in creating molecules that could be evaluated for various pharmacological activities (Ábrányi‐Balogh et al., 2013).

Molecular Docking and In Vitro Screening

Further studies have involved the synthesis of new compounds based on the this compound framework and their evaluation through molecular docking and in vitro screening. This research aims to identify compounds with significant antimicrobial and antioxidant activities, highlighting the compound's importance in the development of new therapeutic agents (Flefel et al., 2018).

Properties

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPWKKCAECFRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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